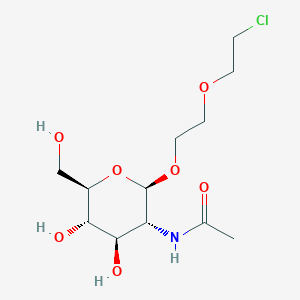
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It features a benzene ring substituted with three methyl groups and a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of 2,4,6-trimethylbenzenethiol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,4,6-Trimethylbenzenethiol+Methyl chloroformate→S-Methyl 2,4,6-trimethylbenzene-1-carbothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: S-Methyl 2,4,6-trimethylbenzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4,6-Trimethylbenzenethiol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic processes in microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4,5-trimethylbenzene-1-carbothioate
- Methyl 2,4,6-trimethylbenzoate
- 2,4,6-Trimethylbenzenethiol
Comparison
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity compared to similar compounds. For example, while methyl 2,4,6-trimethylbenzoate is an ester, the carbothioate group in this compound makes it more reactive towards nucleophiles and electrophiles.
Properties
CAS No. |
39248-77-6 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
S-methyl 2,4,6-trimethylbenzenecarbothioate |
InChI |
InChI=1S/C11H14OS/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 |
InChI Key |
AVWVNSROYFSVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


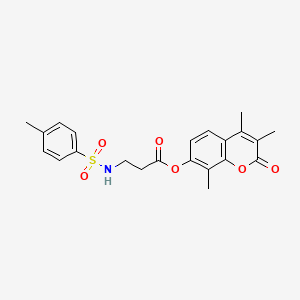
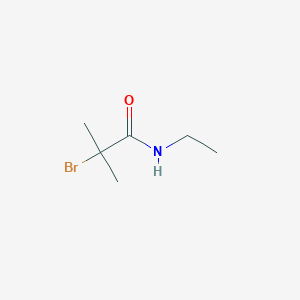
methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
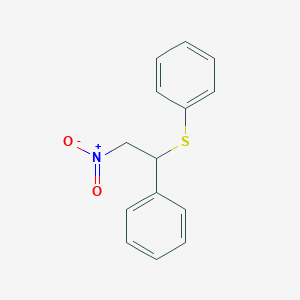

![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
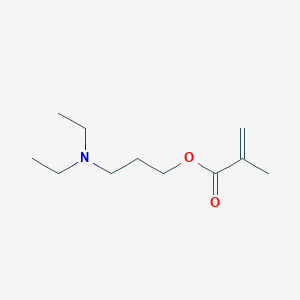
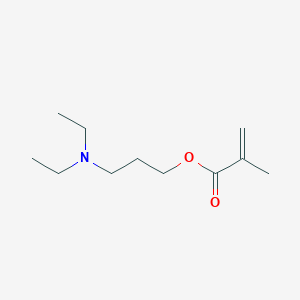
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

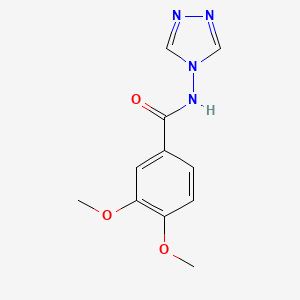
![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
